N-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-yl)pivalamide
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Overview
Description
N-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-yl)pivalamide: is a complex organic compound that features a quinazoline core substituted with a pivalamide group and a boronic ester. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-yl)pivalamide typically involves multiple steps:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pivalamide Group: This step involves the reaction of the quinazoline derivative with pivaloyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The boronic ester group can undergo oxidation to form boronic acids.
Reduction: The quinazoline core can be reduced under hydrogenation conditions.
Substitution: The boronic ester can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or sodium perborate.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Palladium catalysts with aryl halides in the presence of a base such as potassium carbonate.
Major Products:
Oxidation: Boronic acids.
Reduction: Reduced quinazoline derivatives.
Substitution: Biaryl compounds.
Scientific Research Applications
Chemistry:
- Used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds, which are important in the synthesis of pharmaceuticals and organic materials .
Biology:
- Potential use in the development of boron-containing drugs due to the unique properties of boronic esters.
Medicine:
- Investigated for its potential as a pharmacophore in drug design, particularly in the development of kinase inhibitors.
Industry:
Mechanism of Action
The mechanism of action of N-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-yl)pivalamide involves its ability to participate in various chemical reactions due to the presence of the boronic ester and quinazoline moieties. The boronic ester can form reversible covalent bonds with diols and other nucleophiles, making it useful in biological systems. The quinazoline core can interact with various enzymes and receptors, potentially inhibiting their activity .
Comparison with Similar Compounds
- N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-Methoxypyridine-5-boronic acid pinacol ester
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness: N-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-yl)pivalamide is unique due to the combination of the quinazoline core and the boronic ester group, which imparts distinct reactivity and potential biological activity. This combination is not commonly found in other similar compounds, making it a valuable target for research and development in various fields .
Properties
Molecular Formula |
C19H26BN3O3 |
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Molecular Weight |
355.2 g/mol |
IUPAC Name |
2,2-dimethyl-N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-yl]propanamide |
InChI |
InChI=1S/C19H26BN3O3/c1-17(2,3)15(24)23-16-21-11-12-10-13(8-9-14(12)22-16)20-25-18(4,5)19(6,7)26-20/h8-11H,1-7H3,(H,21,22,23,24) |
InChI Key |
WUGFARMPHCQAHX-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=CN=C(N=C3C=C2)NC(=O)C(C)(C)C |
Origin of Product |
United States |
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